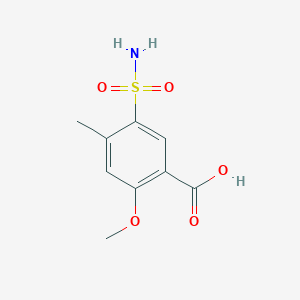
2-Methoxy-4-methyl-5-sulfamoylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid, featuring a methoxy group, a methyl group, and a sulfamoyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-methylbenzoic acid.
Amination: The sulfonated intermediate is then reacted with ammonia or an amine to form the sulfamoyl group.
Industrial Production Methods
Industrial production of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the sulfonation and amination reactions.
Purification: Employing techniques such as crystallization, filtration, and distillation to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-methyl-5-carboxybenzoic acid.
Reduction: Formation of 2-methoxy-4-methyl-5-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways: It can interfere with metabolic pathways, leading to altered cellular functions.
Molecular Targets: Potential targets include enzymes involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the methyl group.
4-Methoxy-3-sulfamoylbenzoic acid: Similar structure but with different positions of the methoxy and sulfamoyl groups.
2-Methoxy-4-methylbenzoic acid: Lacks the sulfamoyl group.
Uniqueness
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is unique due to the presence of both the methoxy and sulfamoyl groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO5S |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
2-methoxy-4-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H11NO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) |
Clave InChI |
BTBJGNFUNKYZJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















